

# Protocol for labeling oligonucleotides with 4,5'-Dimethylangelicin-NHS

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## Compound of Interest

Compound Name: 4,5'-Dimethylangelicin-NHS

Cat. No.: B14891304

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Answering the user's request.## Application Notes and Protocols for Labeling Oligonucleotides with **4,5'-Dimethylangelicin-NHS** Ester

## Application Notes

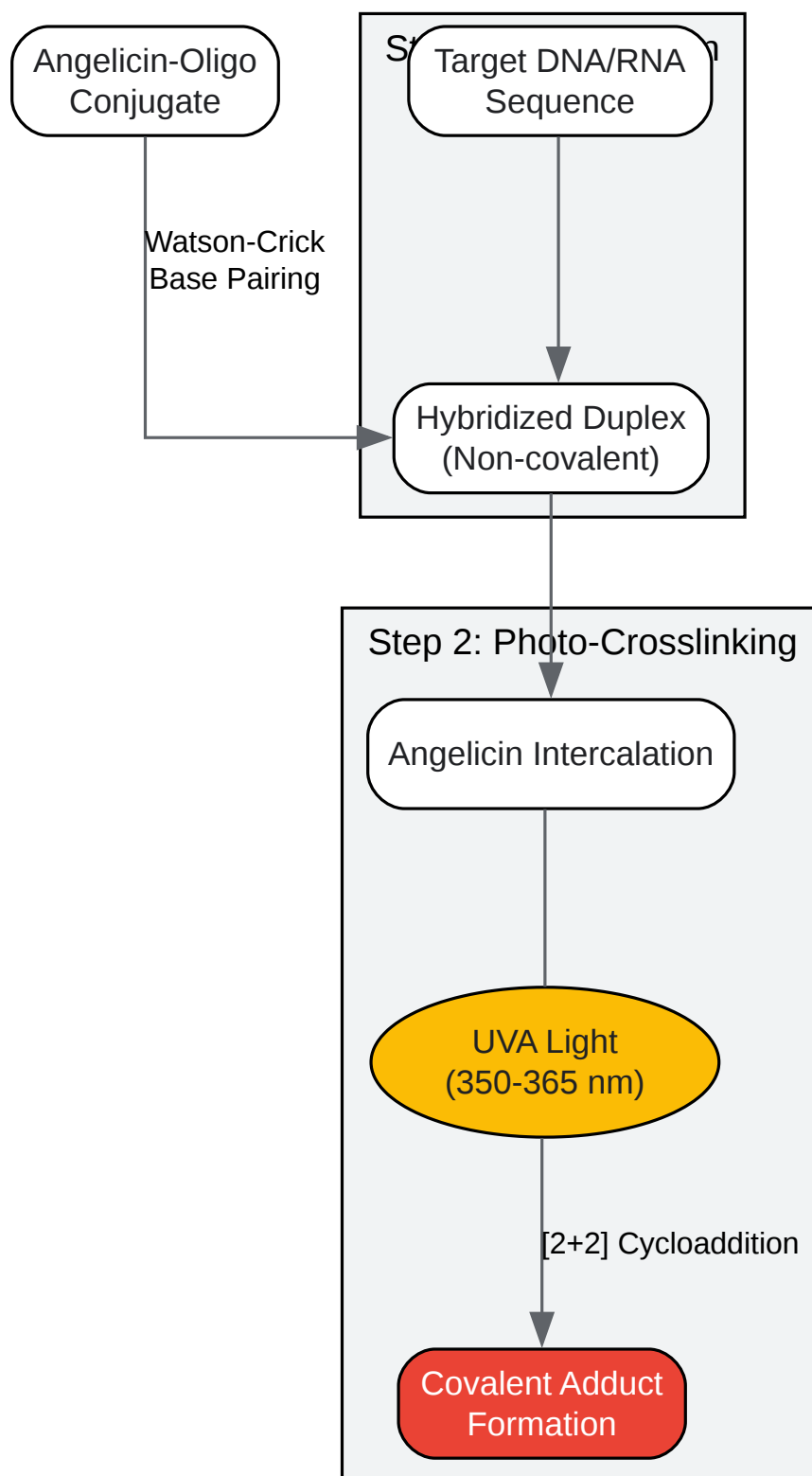
### Introduction

4,5'-Dimethylangelicin is a photo-reactive furocoumarin, belonging to the same family of compounds as psoralens. When covalently attached to an oligonucleotide, it serves as a potent tool for inducing sequence-specific covalent crosslinks to a target DNA or RNA strand upon exposure to long-wave ultraviolet (UVA) light. The N-Hydroxysuccinimide (NHS) ester of 4,5'-Dimethylangelicin is an amine-reactive derivative designed for the straightforward conjugation to oligonucleotides that have been synthesized with a primary aliphatic amine modification, typically at the 5' or 3' terminus.

The underlying principle involves the oligonucleotide portion of the conjugate acting as a sequence-specific delivery vehicle, binding to its complementary target strand through standard Watson-Crick base pairing. Once hybridized, the planar angelicin moiety intercalates between the base pairs of the duplex. Subsequent irradiation with UVA light (typically 350-365 nm) excites the angelicin, which then forms a stable cyclobutane adduct with a neighboring pyrimidine base (primarily thymine) through a [2+2] cycloaddition reaction.<sup>[1]</sup> This creates a permanent, covalent crosslink between the oligonucleotide probe and its target.

### Mechanism of Action

The mechanism involves a two-step process: hybridization followed by photo-activated crosslinking. The specificity of the covalent modification is therefore directed by the oligonucleotide sequence.



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Caption: Mechanism of sequence-directed photo-crosslinking.

## Applications for Researchers and Drug Development Professionals

Oligonucleotides labeled with 4,5'-Dimethylangelicin are valuable reagents in molecular biology, genomics, and drug development.[2][3][4] Key applications include:

- **Antigene and Antisense Therapy Research:** By forming an irreversible crosslink to a specific mRNA (antisense) or DNA (antigene) sequence, these conjugates can permanently block transcription or translation, providing a powerful tool for studying gene function and developing novel therapeutic strategies.[5]
- **Discrimination of DNA Methylation:** The efficiency of psoralen crosslinking has been shown to be significantly higher with 5-methylcytosine compared to cytosine, enabling the development of assays to detect and quantify sequence-specific DNA methylation.[6]
- **Inhibition of DNA Replication and Repair:** Covalent adducts formed by angelicin present a physical block to polymerases, effectively halting DNA replication or transcription. This can be used to study DNA repair pathways or to specifically inhibit the replication of viral or pathogenic DNA.[7]
- **Diagnostics and Biomarker Detection:** The permanent nature of the crosslink can enhance the signal and stability in nucleic acid detection assays.
- **Genome Editing and Targeted Recombination:** Sequence-specific crosslinking can be used to induce DNA damage at a precise genomic locus, stimulating repair pathways that can be harnessed for targeted genome modification.[8]

## Quantitative Data

The efficiency of photo-crosslinking is a critical parameter. While specific data for **4,5'-Dimethylangelicin-NHS** is not publicly available, the following table summarizes representative crosslinking efficiencies obtained with other psoralen-NHS ester conjugated oligonucleotides from published literature. This data serves as a valuable reference for expected outcomes.

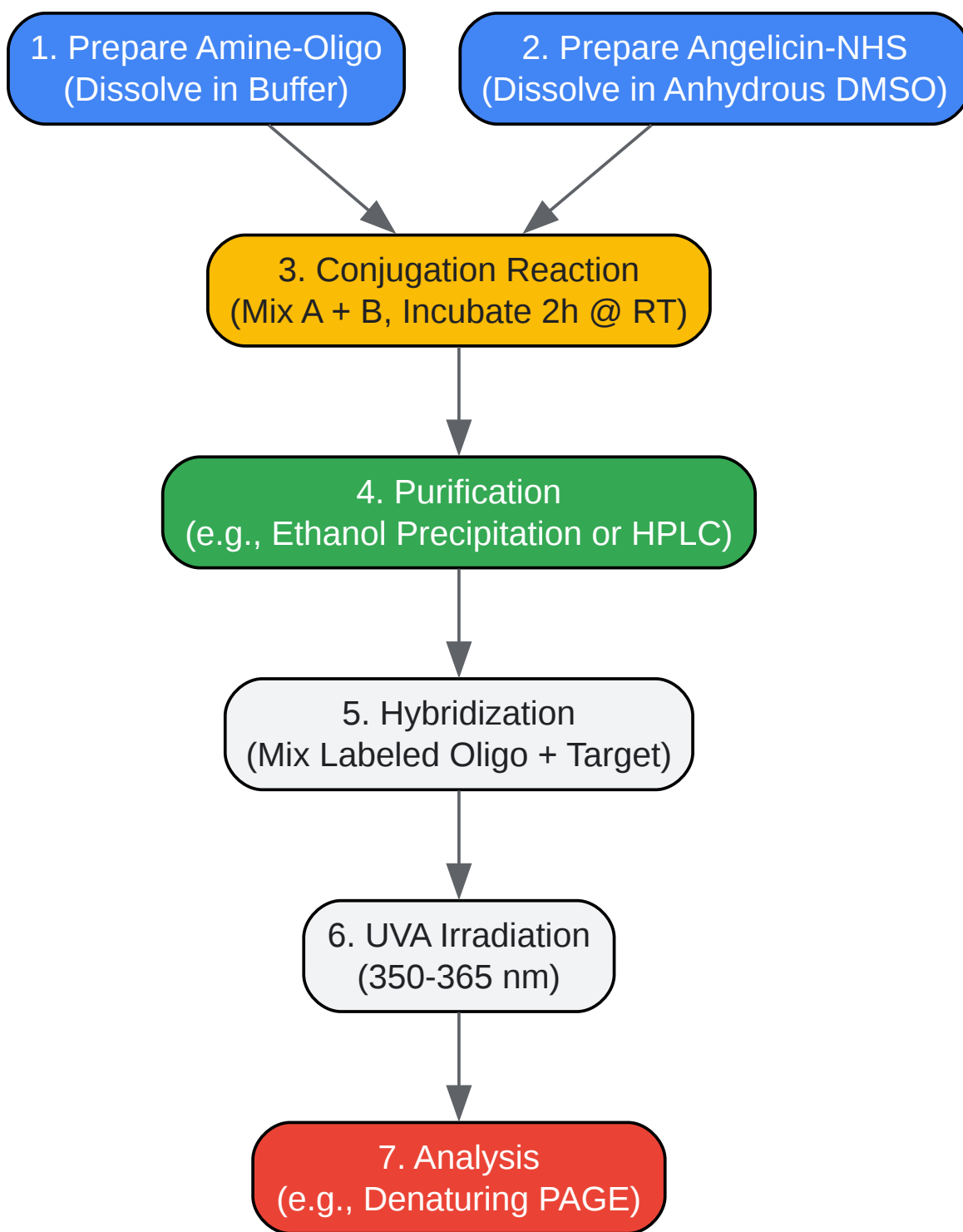
Psoralen Derivative (via NHS Ester)	Target Strand	Irradiation Conditions	Crosslinking Efficiency	Reference
Novel Psoralen (linked at C5)	ssDNA	365 nm, 30 seconds	57%	<a href="#">[9]</a> , <a href="#">[8]</a>
Novel Trioxsalen (linked at C5)	ssDNA	365 nm, 30 seconds	63%	<a href="#">[9]</a> , <a href="#">[8]</a>
Psoralen C6-linker	dsDNA	365 nm, 2 mW/cm <sup>2</sup> , 60 min	~49%	<a href="#">[10]</a>

Note: Efficiency is highly dependent on the target sequence (especially the presence and location of a 'T' at the crosslinking site), linker length, irradiation time, and buffer conditions. Optimization is recommended for each new target sequence.

## Experimental Protocols

This section provides a detailed protocol for the conjugation of **4,5'-Dimethylangelicin-NHS** to an amino-modified oligonucleotide and the subsequent photo-crosslinking to a target sequence.

### Workflow Overview



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Caption: Experimental workflow from conjugation to analysis.

## Protocol 1: Conjugation of 4,5'-Dimethylangelicin-NHS to an Amino-Oligonucleotide

This protocol is adapted from standard procedures for labeling amino-modified oligonucleotides with NHS esters.,[11]

### 1.1 Materials and Equipment

- Oligonucleotide: Lyophilized, purified oligonucleotide with a primary amine modification (e.g., 5'-Amino-Modifier C6).
- Labeling Reagent: **4,5'-Dimethylangelicin-NHS** Ester.
- Solvents: Anhydrous Dimethyl sulfoxide (DMSO).
- Buffers: 0.1 M Sodium Bicarbonate ( $\text{NaHCO}_3$ ), pH 8.5-9.0.
- Purification: 3 M Sodium Acetate ( $\text{NaOAc}$ ), 100% Ethanol (cold), 70% Ethanol (cold), nuclease-free water, desalting columns (e.g., Glen Gel-Pak™) or access to an HPLC system.
- Equipment: Microcentrifuge, vortexer, laboratory shaker, spectrophotometer (NanoDrop or similar), light-blocking tubes (e.g., amber tubes or tubes wrapped in aluminum foil).

### 1.2 Reagent Preparation

- Conjugation Buffer (0.1 M  $\text{NaHCO}_3$ , pH 8.5): Dissolve 840 mg of sodium bicarbonate in 90 mL of nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to 100 mL with nuclease-free water. Filter sterilize and store at 4°C.
- Amino-Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.5-1.0 mM.
- Angelicin-NHS Solution: Prepare immediately before use. Dissolve the **4,5'-Dimethylangelicin-NHS** ester in anhydrous DMSO to a concentration of approximately 10-15 mM.

### 1.3 Conjugation Reaction Procedure

- In a microcentrifuge tube, combine the required volume of the amino-oligonucleotide solution. For a typical 0.2  $\mu$ mole scale reaction, start with 200-400  $\mu$ L.[\[11\]](#)
- Calculate the volume of the Angelicin-NHS solution needed to achieve a 5- to 10-fold molar excess relative to the amount of oligonucleotide.
- Add the calculated volume of the Angelicin-NHS solution to the oligonucleotide solution.
- Vortex the tube gently for 30 seconds.
- Incubate the reaction for 1-2 hours at room temperature (25°C) on a laboratory shaker. Crucially, protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

### 1.4 Purification of the Labeled Oligonucleotide

Unreacted NHS ester must be removed. Ethanol precipitation is a common method, though HPLC is recommended for highest purity.

- Ethanol Precipitation:
  - To the reaction mixture, add 0.1 volumes of 3 M NaOAc.
  - Add 3 volumes of cold 100% ethanol.
  - Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
  - Centrifuge at >12,000 x g for 30 minutes at 4°C.
  - Carefully decant the supernatant, which contains the unreacted NHS ester.
  - Wash the pellet by adding 500  $\mu$ L of cold 70% ethanol and centrifuging for 10 minutes.
  - Remove the supernatant and briefly air-dry the pellet to remove residual ethanol. Do not over-dry.



- Resuspend the purified angelicin-oligonucleotide conjugate in a desired volume of nuclease-free water or TE buffer.
- Quantify the final product using a spectrophotometer.

## Protocol 2: Photo-Crosslinking of Angelicin-Oligonucleotide to Target DNA/RNA

This protocol provides a general guideline for the photo-crosslinking step.

### 2.1 Materials

- Purified 4,5'-Dimethylangelicin-labeled oligonucleotide.
- Target DNA or RNA oligonucleotide in an appropriate buffer (e.g., PBS or Tris-HCl with NaCl).
- UVA light source (e.g., a transilluminator or a dedicated crosslinking instrument, 350-365 nm).
- Quartz cuvette or thin-walled PCR tubes transparent to UVA.
- Equipment for analysis (e.g., polyacrylamide gel electrophoresis setup).

### 2.2 Photo-Crosslinking Procedure

- Hybridization: In a UVA-transparent tube, mix the angelicin-labeled oligonucleotide and the target strand in a 1.2:1 molar ratio in hybridization buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.4).
- Heat the mixture to 90°C for 3 minutes to denature any secondary structures.
- Allow the mixture to cool slowly to room temperature over 45-60 minutes to facilitate annealing.
- Irradiation: Place the sample on a cold block or ice to dissipate heat and irradiate with a 365 nm UVA light source. The irradiation time can range from 30 seconds to 60 minutes,

depending on the intensity of the light source and the desired crosslinking efficiency.[10],[9]  
This step requires optimization.

- Analysis: The formation of the covalent crosslink can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The crosslinked product will migrate significantly slower than the individual single strands.

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